

# Initial Studies on G280-9 Immunogenicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

G280-9 is a synthetic peptide representing the amino acid sequence from position 280 to 288 of the human melanoma-associated antigen gp100. This peptide, with the sequence YLEPGPVTA, is a class I MHC (Major Histocompatibility Complex) HLA-A2-restricted epitope. It is recognized by cytotoxic T lymphocytes (CTLs) and has been a target for cancer vaccine development, particularly for melanoma. Initial studies have revealed its ability to elicit specific T-cell responses, although its inherent immunogenicity is considered relatively low. To enhance its efficacy, a modified version, G280-9V (YLEPGPVTV), was developed with a valine substitution at the C-terminus, which has demonstrated higher binding affinity for the HLA-A2 molecule and improved immunogenicity. This guide provides an in-depth overview of the initial immunogenicity studies of G280-9 and its analog, G280-9V, summarizing key quantitative data and detailing the experimental protocols used in their evaluation.

### **Data Presentation**

# Table 1: Immunogenicity of G280-9 Peptide Vaccines in Melanoma Patients



| Study/Ar<br>m                           | Adjuvant                        | Number<br>of<br>Patients | CTL<br>Respons<br>e Rate<br>(Peripher<br>al Blood) | Helper T-<br>cell<br>Respons<br>e Rate   | Clinical<br>Outcome                        | Referenc<br>e |
|-----------------------------------------|---------------------------------|--------------------------|----------------------------------------------------|------------------------------------------|--------------------------------------------|---------------|
| Phase I<br>Trial<br>(gp100(28<br>0))    | Montanide<br>ISA-51 or<br>QS-21 | 22                       | 14%                                                | 79% (to<br>tetanus<br>helper<br>peptide) | 75%<br>overall<br>survival at<br>4.7 years | [1][2]        |
| Multi- peptide Vaccine (gp100 peptides) | GM-CSF                          | Not<br>specified         | 37% (PBL),<br>83% (SINs)                           | Not<br>specified                         | Not<br>specified                           | [3]           |

CTL: Cytotoxic T Lymphocyte; PBL: Peripheral Blood Lymphocytes; SIN: Sentinel Immunized Node; GM-CSF: Granulocyte-Macrophage Colony-Stimulating Factor.

# Table 2: Immunogenicity of G280-9V Peptide-Pulsed Dendritic Cell Vaccines



| Study            | Dose<br>Level<br>(cells/<br>dose)             | Numbe<br>r of<br>Patient<br>s | CD8+<br>Immun<br>ity<br>(ELISP<br>OT) | CD8+<br>Immun<br>ity<br>(Tetra<br>mer<br>Assay) | High-<br>Avidity<br>CTL<br>Activit<br>y | Clinica I Respo nse (Partial Respo nse/St able Diseas e) | Media<br>n<br>Surviv<br>al | Refere<br>nce |
|------------------|-----------------------------------------------|-------------------------------|---------------------------------------|-------------------------------------------------|-----------------------------------------|----------------------------------------------------------|----------------------------|---------------|
| Phase I<br>Trial | 5 x<br>10^6,<br>15 x<br>10^6,<br>50 x<br>10^6 | 12                            | 67%                                   | 100%                                            | 100%<br>(of 9<br>tested)                | 17% /<br>25%                                             | 37.6<br>months             | [4]           |

# Experimental Protocols G280-9V Peptide-Pulsed Dendritic Cell (DC) Vaccine Preparation

This protocol outlines the generation of autologous dendritic cells pulsed with the **G280-9**V peptide for patient immunization.

#### Materials:

- Peripheral blood mononuclear cells (PBMCs) from the patient
- X Vivo 15 medium
- Recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF)
- Interleukin-4 (IL-4)
- **G280-9**V peptide



• Tetanus toxoid (for the initial dose)

#### Procedure:

- Isolate monocytes from patient PBMCs.
- Culture the monocytes in X Vivo 15 medium supplemented with GM-CSF (100 units/mL) and IL-4 (20 ng/mL) to differentiate them into immature dendritic cells.
- Resuspend the dendritic cells at a concentration of 2 x 10<sup>6</sup> cells/mL in a 50 mL conical tube.
- Add the **G280-9**V peptide to the cell suspension at a final concentration of 100 μg/mL.
- For the initial vaccine dose only, add tetanus toxoid to a final concentration of 10 μg/mL.
- Incubate the mixture for 2 hours at 37°C in a water bath.
- Centrifuge the cells at 1,200 rpm for 10 minutes at 20°C.
- Irradiate the peptide-pulsed dendritic cells (25 Gy).
- The final vaccine product is administered to the patient intravenously within 60 minutes of preparation.[2]

## Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-y Secretion

The ELISPOT assay is a highly sensitive method used to quantify the frequency of antigenspecific, cytokine-secreting T cells.

#### Materials:

- 96-well PVDF-membrane plates
- Anti-human IFN-y capture antibody
- Biotinylated anti-human IFN-y detection antibody



- Streptavidin-Alkaline Phosphatase (or HRP)
- Substrate (e.g., BCIP/NBT or AEC)
- Patient PBMCs (cryopreserved or fresh)
- G280-9 or G280-9V peptide
- Positive control (e.g., PHA or a pool of viral peptides)
- Negative control (irrelevant peptide or medium alone)
- Culture medium (e.g., RPMI-1640 with 10% FBS)

#### Procedure:

- Plate Coating: Coat the 96-well PVDF plates with anti-human IFN-y capture antibody overnight at 4°C.
- Blocking: Wash the plates and block with culture medium for 1-2 hours at room temperature.
- Cell Plating: Add patient PBMCs (typically 2 x 10<sup>5</sup> to 5 x 10<sup>5</sup> cells/well) to the wells.
- Stimulation: Add the **G280-9** or **G280-9**V peptide to the respective wells at a final concentration of 10 μg/mL. Include positive and negative controls in separate wells.
- Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection:
  - Wash the plates to remove cells.
  - Add the biotinylated anti-human IFN-y detection antibody and incubate for 2 hours at room temperature.
  - Wash the plates and add streptavidin-alkaline phosphatase (or HRP). Incubate for 1 hour.
  - Wash the plates and add the substrate to develop the spots.



• Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-y-secreting cells.[4][5]

## <sup>51</sup>Chromium (<sup>51</sup>Cr) Release Assay for Cytotoxic T Lymphocyte (CTL) Activity

This assay measures the ability of CTLs to lyse target cells presenting the specific peptide-MHC complex.

#### Materials:

- Effector cells: Patient-derived CTLs
- Target cells: HLA-A2 positive cell line (e.g., T2 cells or a melanoma cell line)
- 51Cr (Sodium Chromate)
- G280-9 or G280-9V peptide
- Culture medium
- 96-well V-bottom plates
- Gamma counter

#### Procedure:

- Target Cell Labeling: Incubate the target cells with <sup>51</sup>Cr for 1-2 hours at 37°C to allow for uptake of the radioisotope.
- Peptide Pulsing: Wash the labeled target cells and pulse them with the G280-9 or G280-9V peptide (typically 1 μg/mL) for 1 hour at 37°C.
- Co-culture:
  - Plate the peptide-pulsed target cells in 96-well V-bottom plates.



- Add the effector CTLs at various effector-to-target (E:T) ratios.
- Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with detergent).
- Incubation: Incubate the plates for 4-6 hours at 37°C.
- Supernatant Collection: Centrifuge the plates and collect the supernatant from each well.
- Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation of Specific Lysis:
  - % Specific Lysis = [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)] x 100

## **Mandatory Visualizations**





#### Click to download full resolution via product page

Caption: Workflow for dendritic cell vaccine preparation and immunogenicity assessment.





Click to download full resolution via product page

Caption: Signaling pathway of **G280-9** peptide presentation and CTL recognition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Helper T-Cell Responses and Clinical Activity of a Melanoma Vaccine With Multiple Peptides From MAGE and Melanocytic Differentiation Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- To cite this document: BenchChem. [Initial Studies on G280-9 Immunogenicity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428955#initial-studies-on-g280-9-immunogenicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com